Rotatable Bond Count and Conformational Flexibility: 1-Benzylcyclododec-1-ene vs. Benzylidenecyclododecane
1-Benzylcyclododec-1-ene possesses 2 rotatable bonds, whereas its exocyclic double-bond isomer benzylidenecyclododecane (CAS 106752-57-2) has only 1 rotatable bond [1], [2]. The additional rotatable bond in the target compound arises from the CH2 spacer between the cyclododecene ring and the phenyl group, which is absent in the benzylidene analog. This difference directly impacts conformational sampling: the benzyl group can adopt multiple staggered conformations relative to the macrocycle, while benzylidenecyclododecane is conformationally restricted by the exocyclic double bond.
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | Benzylidenecyclododecane: 1 rotatable bond |
| Quantified Difference | 100% increase in rotatable bond count (2 vs. 1) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) and Molaid predicted properties |
Why This Matters
The additional conformational degree of freedom in 1-benzylcyclododec-1-ene enables more diverse binding modes when used as a ligand scaffold, and influences the stereochemical outcome of cyclization reactions to cyclododeceno[b]indene derivatives.
- [1] PubChem Compound Summary for CID 71334447, 1-Benzylcyclododec-1-ene. https://pubchem.ncbi.nlm.nih.gov/compound/71334447 View Source
- [2] Molaid Compound Database: benzylidenecyclododecane (CAS 106752-57-2). https://www.molaid.com/MS_22578606 View Source
